2-Methoxy-1-(3-methoxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
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Overview
Description
2-Methoxy-1-(3-methoxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(3-methoxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one typically involves the use of pyridine derivatives as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(3-methoxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-1-(3-methoxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-(3-methoxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
Uniqueness
2-Methoxy-1-(3-methoxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-methoxy-1-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C10H10F3NO3/c1-16-5-6(15)9-7(17-2)3-4-8(14-9)10(11,12)13/h3-4H,5H2,1-2H3 |
InChI Key |
PNBWOZWBMDUZMT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=C(C=CC(=N1)C(F)(F)F)OC |
Origin of Product |
United States |
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